N-(2-naphthyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of WAY-620220 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a halogenated ketone.
Naphthalene Substitution: The naphthalene moiety is attached through a substitution reaction, often using a naphthyl halide and a suitable base.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using an acyl chloride or anhydride.
Chemical Reactions Analysis
WAY-620220 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: WAY-620220 can undergo substitution reactions, particularly at the naphthalene and thiazole rings, using reagents such as halides and bases.
Scientific Research Applications
WAY-620220 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of WAY-620220 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, WAY-620220 can interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
WAY-620220 can be compared with other similar compounds, such as:
N-2-naphthalenyl-2-(4-thiazolyl)-1H-Benzimidazole-1-acetamide analogs: These compounds share a similar core structure but differ in the substituents attached to the benzimidazole, thiazole, or naphthalene rings.
Benzimidazole derivatives: Compounds like benzimidazole itself or its derivatives, which have similar biological activities but different chemical structures.
Thiazole-containing compounds: These compounds have a thiazole ring and exhibit similar chemical reactivity and biological activities.
WAY-620220 stands out due to its unique combination of the benzimidazole, thiazole, and naphthalene moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16N4OS |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H16N4OS/c27-21(24-17-10-9-15-5-1-2-6-16(15)11-17)12-26-20-8-4-3-7-18(20)25-22(26)19-13-28-14-23-19/h1-11,13-14H,12H2,(H,24,27) |
InChI Key |
RVIVTVVRVLEHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C4=CC=CC=C4N=C3C5=CSC=N5 |
Origin of Product |
United States |
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